molecular formula H2O4P+ B14684929 Hydroperoxy(hydroxy)oxophosphanium CAS No. 25756-95-0

Hydroperoxy(hydroxy)oxophosphanium

Cat. No.: B14684929
CAS No.: 25756-95-0
M. Wt: 96.987 g/mol
InChI Key: OWMFROMIUXRDGS-UHFFFAOYSA-O
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Description

Hydroperoxy(hydroxy)oxophosphanium is a phosphorus-containing compound characterized by a phosphanium core (PH⁺) substituted with hydroperoxy (-OOH) and hydroxy (-OH) groups. While direct references to this compound are absent in the provided evidence, its structure can be inferred from nomenclature rules and analogous organophosphorus systems. The IUPAC nomenclature () clarifies that "hydroperoxy" denotes an -OOH substituent, while "hydroxy" refers to -OH. Phosphanium ions (e.g., dibutyl(oxo)phosphanium in ) are positively charged phosphorus species stabilized by organic substituents and oxygen-based ligands.

Key structural features of this compound likely include:

  • A central phosphorus atom bonded to oxygen.
  • Adjacent hydroperoxy and hydroxy groups, which may participate in hydrogen bonding or redox reactions.
  • Potential applications in catalysis or materials science, similar to phosphine oxide flame retardants ().

Properties

CAS No.

25756-95-0

Molecular Formula

H2O4P+

Molecular Weight

96.987 g/mol

IUPAC Name

hydroperoxy-hydroxy-oxophosphanium

InChI

InChI=1S/HO4P/c1-4-5(2)3/h(H-,1,2,3)/p+1

InChI Key

OWMFROMIUXRDGS-UHFFFAOYSA-O

Canonical SMILES

OO[P+](=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroperoxy(hydroxy)oxophosphanium typically involves the reaction of phosphorus compounds with hydrogen peroxide under controlled conditions. One common method includes the reaction of phosphine oxides with hydrogen peroxide, which results in the formation of the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the stability of the hydroperoxy and hydroxy groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Hydroperoxy(hydroxy)oxophosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphine oxides, phosphonic acids, and other phosphorus-containing compounds .

Scientific Research Applications

Hydroperoxy(hydroxy)oxophosphanium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential role in biological oxidation processes and as a model compound for understanding the behavior of hydroperoxy groups in biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with oxidative properties.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of Hydroperoxy(hydroxy)oxophosphanium involves its ability to participate in redox reactions. The hydroperoxy group can donate or accept electrons, making it a versatile reagent in oxidation-reduction processes. The compound can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Hydroperoxy(hydroxy)oxophosphanium, we compare it to structurally or functionally related compounds.

2.1. Lochmolin D and Lochmolin F (Marine Drugs, 2012)

These sesquiterpenes () provide insights into hydroperoxy/hydroxy substitutions:

Property Lochmolin D (C₁₅H₂₄O₃) Lochmolin F (C₁₅H₂₄O₂) This compound (Hypothetical)
Functional Groups Hydroperoxy (-OOH), hydroxy (-OH) Hydroxy (-OH) Hydroperoxy (-OOH), hydroxy (-OH), phosphanium
Key NMR Shifts δ 81.7 (C-OOH), 101.1 (C-OH) δ 73.9 (C-OH) Likely distinct P-O and OOH/OH signals
Reactivity Redox-active due to -OOH Less reactive than Lochmolin D Potential redox activity and Brønsted acidity
Stability Thermally labile More stable Likely sensitive to hydrolysis and oxidation

Lochmolin D’s hydroperoxy group increases redox reactivity compared to Lochmolin F’s hydroxy analog. This trend suggests this compound may exhibit similar reactivity disparities relative to hydroxyphosphanium derivatives.

2.2. Hydroxyhydroperoxides (ISOPOOH) ()

ISOPOOH isomers are atmospheric oxidation products with -OOH and -OH groups. Key differences:

Property ISOPOOH This compound
Structure Carbon backbone with -OOH/-OH Phosphorus-centered with -OOH/-OH
Dipole Moment 2.3–2.6 D (conformer-dependent) Likely higher due to P⁺ charge
Applications Atmospheric chemistry models Potential catalysis or materials

The phosphorus center in this compound introduces ionic character, enhancing polarizability compared to ISOPOOH’s covalent framework.

2.3. Tris-(hydroxyaryl) Phosphine Oxides ()

Phosphine oxides with hydroxyaryl groups are used in epoxy resins for flame retardancy:

Property Tris-(hydroxyaryl) Phosphine Oxide This compound
Structure P=O with three hydroxyaryl groups P⁺ with -OOH and -OH
Thermal Stability High (decomposition >300°C) Likely lower due to -OOH
Function Flame retardancy via char formation Unclear; possible redox catalysis

This compound’s -OOH group may reduce thermal stability but enhance oxidative reactivity.

Research Findings and Implications

  • Synthetic Challenges: No direct synthesis methods are documented, but analogous phosphine oxides () and hydroperoxy compounds () suggest routes involving oxidation of hydroxyphosphanium precursors.
  • Spectroscopic Characterization : Distinct ³¹P NMR and IR signals for P-OOH/P-OH bonds are anticipated, with possible coupling to adjacent oxygen atoms .
  • Applications: Potential uses in catalysis (leveraging P⁺ redox activity) or as intermediates in flame-retardant formulations, though stability issues require mitigation .

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